

Ldha-IN-9 mechanism of action

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Compound of Interest		
Compound Name:	Ldha-IN-9	
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An In-depth Technical Guide to the Mechanism of Action of Lactate Dehydrogenase A (LDHA) Inhibitors

Introduction

Lactate dehydrogenase A (LDHA) has emerged as a critical therapeutic target in oncology, primarily due to its central role in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect.[1][2] Unlike normal cells, which primarily rely on oxidative phosphorylation for energy production, many cancer cells exhibit increased glycolysis even in the presence of oxygen, leading to a high rate of glucose conversion to lactate.[1][3] LDHA catalyzes the final step in this process, the conversion of pyruvate to lactate, which is crucial for regenerating NAD+ to sustain high glycolytic rates.[3][4] This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation and contributes to an acidic tumor microenvironment that promotes invasion, metastasis, and immune evasion.[3][5][6] Consequently, inhibiting LDHA is a promising strategy to disrupt cancer cell metabolism, induce cell death, and potentially enhance anti-tumor immunity.[1][7]

While a specific compound designated "Ldha-IN-9" is not extensively documented in the scientific literature, this guide provides a comprehensive overview of the mechanism of action of well-characterized small molecule LDHA inhibitors, serving as a technical resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action

LDHA inhibitors function by binding to the LDHA enzyme and impeding its catalytic activity, thereby blocking the conversion of pyruvate to lactate.[1][8] This inhibition leads to several



downstream effects that are detrimental to cancer cells:

- Disruption of Glycolysis and ATP Production: By preventing the regeneration of NAD+ from NADH, LDHA inhibition slows down the glycolytic pathway, leading to a reduction in ATP production.[1][9] This energy depletion can induce metabolic stress and inhibit cell proliferation.[1]
- Induction of Oxidative Stress: The inhibition of LDHA can redirect pyruvate from lactate
 production into the mitochondria for oxidative phosphorylation.[3] This metabolic shift can
 increase the production of reactive oxygen species (ROS), leading to oxidative stress and
 apoptosis.[6][7]
- Alteration of the Tumor Microenvironment: By reducing lactate secretion, LDHA inhibitors can help to normalize the acidic tumor microenvironment.[3] This can have profound effects on tumor invasion, metastasis, and the function of immune cells.[3][7]
- Enhancement of Anti-Tumor Immunity: The accumulation of lactate in the tumor
 microenvironment is known to suppress the activity of immune cells, such as T cells and
 natural killer (NK) cells.[7] By reducing lactate levels, LDHA inhibitors may enhance the
 efficacy of immunotherapies.[7]

Quantitative Data on Representative LDHA Inhibitors

The following tables summarize the in vitro and cellular activities of several well-characterized LDHA inhibitors.

Table 1: In Vitro Inhibitory Activity of Selected LDHA Inhibitors



Compound	Target	IC50	Ki	Notes
Compound 7	Human LDHA	0.36 μM[3]	-	Identified through virtual screening. [3]
ML-05	LDHA	-	-	IC50 on B16F10 cells was 23 μM. [7]
Compound 6	LDHA	46 nM[5]	-	Orally bioavailable inhibitor for pancreatic cancer.[5]
Compound 21	LDHA	72 nM[5]	-	Structurally related to Compound 6.[5]
GSK2837808A	Human LDHA	2.6 nM[9]	-	Selective for LDHA over LDHB.[9]
(R)-GNE-140	LDHA	3 nM[9]	-	Potent inhibitor with nanomolar activity.[9]
FX-11	LDHA	-	8 μM[9]	Reversible and competitive inhibitor.[9]
Galloflavin	LDH-A / LDH-B	-	5.46 μM (LDH- A), 15.06 μM (LDH-B)[9]	Binds to the free enzyme.[10]
LDHA-IN-3	LDHA	145.2 nM[9]	-	Noncompetitive inhibitor.[9]

Table 2: Cellular Activity of Selected LDHA Inhibitors



Compound	Cell Line(s)	EC50 / Cellular Effect
Compound 7	A549, NCI-H1975	EC50 of 5.5 μ M and 3.0 μ M, respectively.[11]
ML-05	B16F10	IC50 of 23 μM; dose- dependently inhibited ATP production.[7]
Compound 21	MIA PaCa-2	Reduced intracellular lactate levels at 15 μΜ.[5]
FX-11	Lymphoma and pancreatic cancer xenografts	Showed antitumor activity.[9]

Experimental Protocols

The characterization of LDHA inhibitors involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.

LDHA Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDHA.

Principle: The conversion of pyruvate to lactate by LDHA is coupled with the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

General Protocol:

- Prepare a reaction mixture containing buffer (e.g., potassium phosphate buffer, pH 7.4),
 NADH, and purified recombinant human LDHA enzyme.
- Add the test compound at various concentrations (and a vehicle control, e.g., DMSO).
- Incubate the mixture for a pre-determined time at a constant temperature (e.g., 37°C).
- Initiate the reaction by adding the substrate, pyruvate.



- Monitor the decrease in absorbance at 340 nm over time using a plate reader.
- Calculate the initial reaction velocity and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.

Cellular Lactate Production Assay

This assay quantifies the effect of an LDHA inhibitor on lactate secretion from cancer cells.

Principle: Lactate secreted into the cell culture medium is measured using a colorimetric or fluorometric assay kit.

General Protocol:

- Seed cancer cells (e.g., A549, MIA PaCa-2) in a multi-well plate and allow them to adhere overnight.
- Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).
- · Collect the cell culture medium.
- Measure the lactate concentration in the medium using a commercial lactate assay kit according to the manufacturer's instructions.
- Normalize the lactate levels to the cell number or total protein content.
- Determine the EC50 value for the inhibition of lactate production.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of an LDHA inhibitor on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

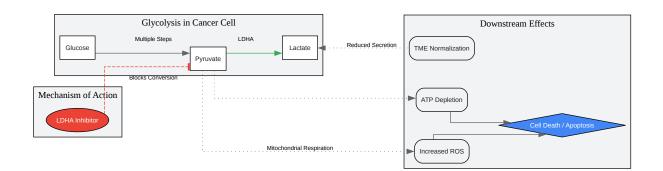


General Protocol:

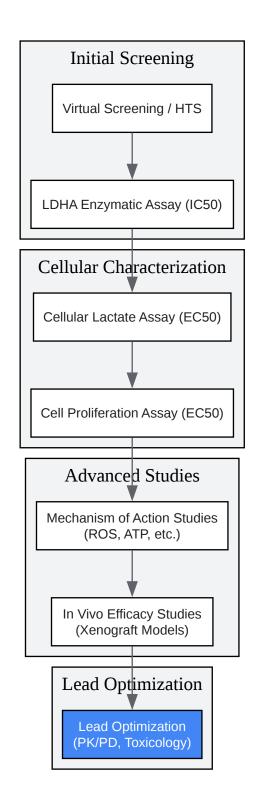
- Seed cancer cells in a 96-well plate and allow them to attach.
- Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
- Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 or IC50 value for cell growth inhibition.

Visualizations Signaling Pathways and Experimental Workflows









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